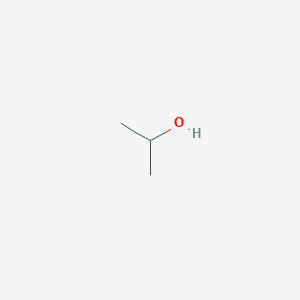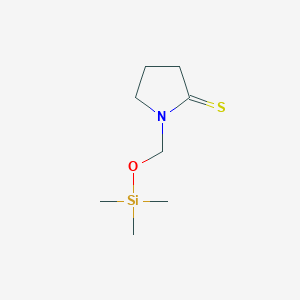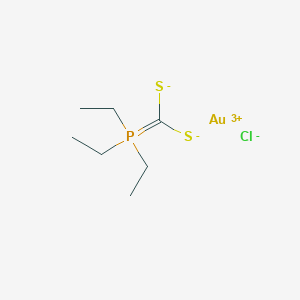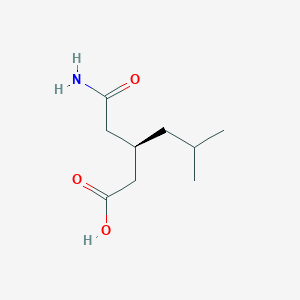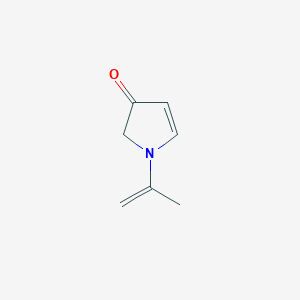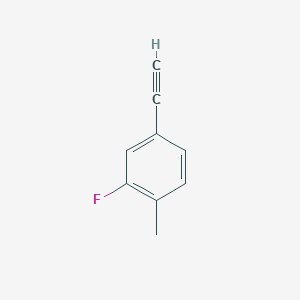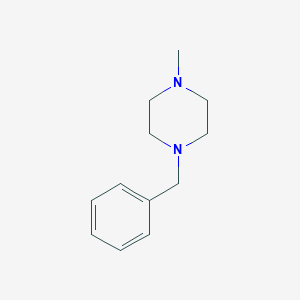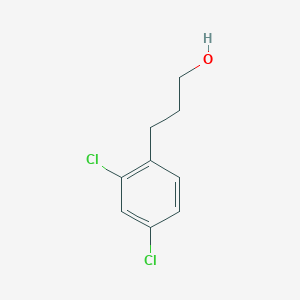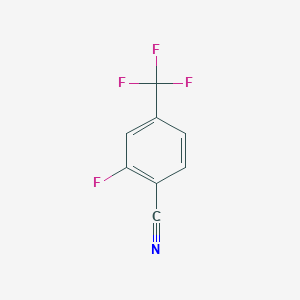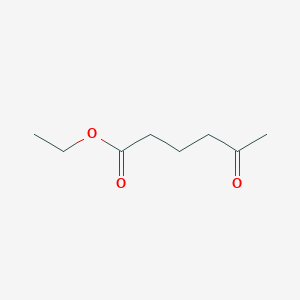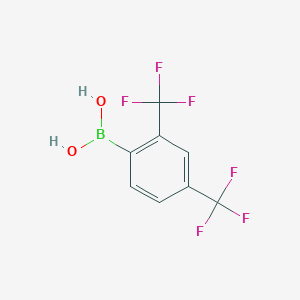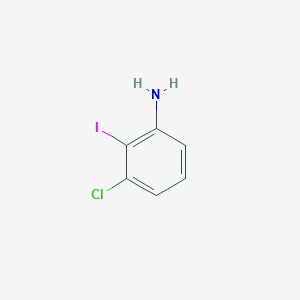
3-Chloro-2-iodoaniline
Vue d'ensemble
Description
3-Chloro-2-iodoaniline is a halogenated aniline derivative, which is a compound containing an amine group attached to a benzene ring that is substituted with chlorine and iodine atoms at specific positions. This compound is of interest due to its potential as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of halogenated anilines can be achieved through various methods. For instance, the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles, which are structurally related to 3-chloro-2-iodoaniline, has been developed using hypervalent iodine-mediated chlorooxidation. This method involves the transformation of indoles into chlorinated oxindoles under mild conditions, demonstrating the utility of hypervalent iodine reagents in halogenation reactions . Additionally, the synthesis of 2-chloro-3-iodopyridine from 2-chloro-3-pyridinamine through diazotization and iodination processes indicates a possible route for the synthesis of related compounds, such as 3-chloro-2-iodoaniline, by adapting the halogenation steps .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be elucidated using techniques such as X-ray crystallography. For example, the crystal structures of 3-chloroanilinium nitrate and perchlorate salts have been determined, revealing the formation of anionic layers and hydrogen bonding interactions with the protonated amine group . These structural insights can be extended to understand the molecular geometry and intermolecular interactions of 3-chloro-2-iodoaniline.
Chemical Reactions Analysis
Halogenated anilines can participate in various chemical reactions due to the presence of reactive halogen atoms and the amine group. The reactivity of iodine and chlorine substituents in such compounds can be exploited in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. For instance, 3-iodo-4H-pyran-4-ones, which share the iodine substituent with 3-chloro-2-iodoaniline, have been used to synthesize pyridones and thiopyridones . This indicates that 3-chloro-2-iodoaniline could similarly undergo nucleophilic substitution reactions with amines or other nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloro-2-iodoaniline can be inferred from related compounds. For example, the phase transitions and disorder of nitro substituents in 4-chloro-3-nitroaniline suggest that halogenated anilines may exhibit polymorphism and temperature-dependent structural changes . The synthesis of 3-chloro-4-iodoisoxazoles from 1-copper(I) alkynes indicates that halogenated anilines could be precursors in the formation of heterocyclic compounds . These properties are crucial for understanding the stability, reactivity, and potential applications of 3-chloro-2-iodoaniline.
Applications De Recherche Scientifique
Chlorination of Nitrogen-Containing Heterocycles and Arenes
3-Chloro-2-iodoaniline, a derivative of haloanilines, can be utilized in the chlorination of nitrogen-containing heterocycles and various classes of arenes. This is enabled by hypervalent iodine reagents such as 1-chloro-1,2-benziodoxol-3-one, demonstrating the chemical's potential in industrial applications due to its efficient and practical chlorination methods (Wang et al., 2016).
Palladium-Catalyzed Carbonylation
The compound plays a role in palladium-catalyzed carbonylation processes. 2-Iodoaniline derivatives, closely related to 3-Chloro-2-iodoaniline, are used as bifunctional substrates in such reactions, leading to the synthesis of various compounds depending on the substituents involved (Ács et al., 2006).
Photocatalytic Degradation in Environmental Applications
3-Chloro-2-iodoaniline is relevant in environmental chemistry, particularly in photocatalytic degradation processes. The degradation of related compounds like o-chloroaniline, under UV/TiO2 conditions, highlights its potential in the degradation of aromatic organic pollutants (Choy & Chu, 2008).
Crystal Structure Analysis in Materials Science
In materials science, the study of compounds like 4-(4'-Iodo)phenoxyaniline, related to 3-Chloro-2-iodoaniline, assists in understanding the crystal structures of various anilines. These studies contribute to the knowledge of conditional isomorphism and molecular interactions (Dey & Desiraju, 2004).
Study of Iodine Species in Environmental Sciences
In environmental science, understanding the sorption, degradation, and transport of iodine species, including iodoanilines, in geologic media is crucial. This research provides insights into the biogeochemical cycling of iodine, which is vital for environmental protection and human health (Hu, Moran, & Gan, 2012).
Synthesis of Various Organic Compounds
The compound is integral in the synthesis of various organic molecules. For example, 3-iodoindoles are synthesized using N,N-dialkyl-o-iodoanilines, a process involving palladium-catalyzed coupling followed by electrophilic cyclization (Yue, Yao, & Larock, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVUXUJYVIVRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90612499 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-iodoaniline | |
CAS RN |
70237-25-1 | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70237-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-iodoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90612499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 70237-25-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

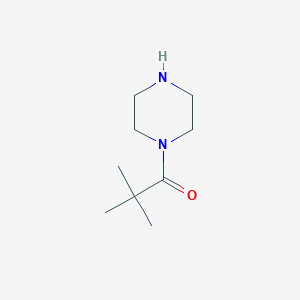
![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
![(2S)-3-[4-(2-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B130324.png)
